molecular formula C12H12Br2N2O4S4 B12133262 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

Cat. No.: B12133262
M. Wt: 536.3 g/mol
InChI Key: UWDSAOGKGXMGKX-UHFFFAOYSA-N
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Description

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is a complex organic compound characterized by the presence of bromothiophene and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 5-bromothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Scientific Research Applications

1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to act as electron-withdrawing groups, which can influence the reactivity of the compound. The bromothiophene rings can participate in π-π interactions and other non-covalent interactions with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

  • 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
  • 1,4-Bis[(5-fluorothiophen-2-yl)sulfonyl]piperazine
  • 1,4-Bis[(5-iodothiophen-2-yl)sulfonyl]piperazine

Comparison: Compared to its analogs, 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties .

Properties

Molecular Formula

C12H12Br2N2O4S4

Molecular Weight

536.3 g/mol

IUPAC Name

1,4-bis[(5-bromothiophen-2-yl)sulfonyl]piperazine

InChI

InChI=1S/C12H12Br2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2

InChI Key

UWDSAOGKGXMGKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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